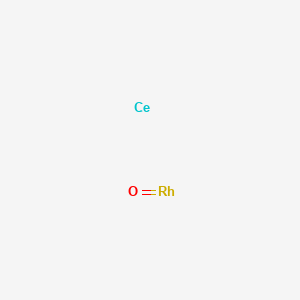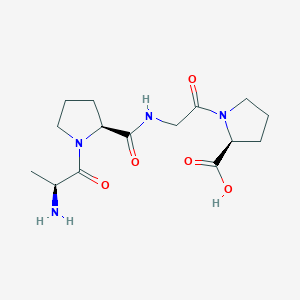
L-Alanyl-L-prolylglycyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-prolylglycyl-L-proline is a peptide compound composed of four amino acids: L-alanine, L-proline, glycine, and L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts. The activated amino acids are sequentially coupled to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like solid-phase peptide synthesis (SPPS) are often employed for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disulfide-linked peptides, while substitution reactions can introduce new functional groups at specific sites within the peptide .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is employed in research on protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: this compound is investigated for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The peptide is used in the development of novel biomaterials, drug delivery systems, and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of L-Alanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can modulate protein-protein interactions, influence enzyme activity, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and modulation of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-proline: A dipeptide composed of L-alanine and L-proline, known for its role in protein structure and function.
Glycylsarcosine: A glycine derivative with similar structural properties and applications in peptide research.
L-Prolylglycine: Another peptide with similar amino acid composition, used in studies of peptide synthesis and function
Uniqueness
L-Alanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting structural properties. This uniqueness allows it to interact with specific molecular targets and pathways, leading to distinct biological effects. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
160489-02-1 |
|---|---|
Molekularformel |
C15H24N4O5 |
Molekulargewicht |
340.37 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(16)14(22)19-7-2-4-10(19)13(21)17-8-12(20)18-6-3-5-11(18)15(23)24/h9-11H,2-8,16H2,1H3,(H,17,21)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KVKHMUQDQMCYLX-DCAQKATOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


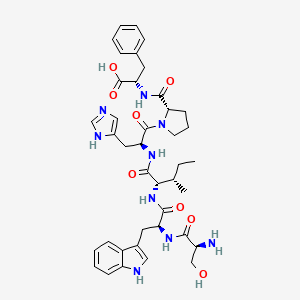




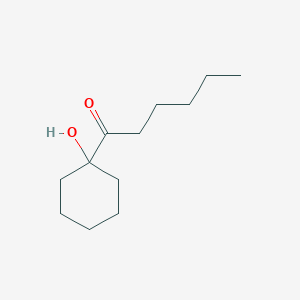

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
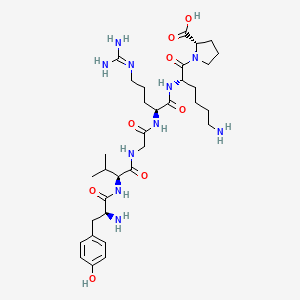
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
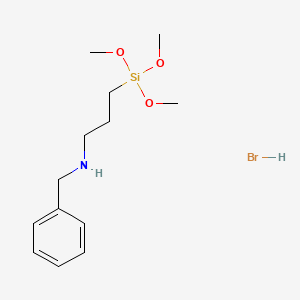
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
